Pyridine hydrofluoride

Description

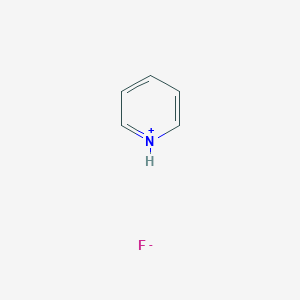

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.FH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJJQCWNZGRKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32001-55-1, 62778-11-4, 110-86-1 (Parent) | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32001-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3067653 | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32001-55-1, 62778-11-4 | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032001551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrofluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrofluoric acid, homopolymer, compd. with pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine Hydrofluoride (Olah's Reagent): A Comprehensive Technical Guide to Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) hydrofluoride, commonly known as Olah's Reagent, is a versatile and widely utilized fluorinating agent in organic synthesis.[1][2] It is a complex of hydrogen fluoride (B91410) (HF) and pyridine, which serves as a more manageable and less volatile source of HF.[1][3][4] The pyridinium (B92312) cation modulates the reactivity of the fluoride ion, rendering it less basic and more nucleophilic, which is critical for minimizing side reactions in complex syntheses.[1] This property makes it an indispensable tool in pharmaceutical and agrochemical research, where the introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, metabolic stability, and bioavailability.[1][5] This guide provides an in-depth overview of the synthesis of pyridine hydrofluoride, its mechanism of action, key applications, and essential safety protocols.

Properties and Composition

This compound is typically a clear, pale yellow to light brown liquid.[2][6] Its stability and physical properties make it a convenient alternative to anhydrous hydrogen fluoride, which is a highly toxic and volatile gas (b.p. 20°C).[7] The most common formulation, often referred to as Olah's Reagent, consists of approximately 70% hydrogen fluoride and 30% pyridine by weight.[3][4][7]

| Property | Value | Reference(s) |

| CAS Number | 32001-55-1 | [2] |

| Alternate CAS Number | 62778-11-4 (for pyridinium poly(hydrogen fluoride)) | [4][8] |

| Molecular Formula | C₅H₅N·x(HF) | [2][8] |

| Appearance | Clear pale yellow to light brown liquid | [2][6] |

| Density | ~1.1 g/mL at 20°C | [2][6][8] |

| Melting Point | -41.6°C | [2] |

| Boiling Point | 50°C at 1 mmHg | [2] |

| Common Composition | ~70% Hydrogen Fluoride, ~30% Pyridine (w/w) | [3][4][7] |

| Solubility | CH₂Cl₂, MeCN, Et₂O, THF, toluene, sulfolane | [6] |

Synthesis of this compound

The synthesis of this compound is a direct and highly exothermic reaction between anhydrous hydrogen fluoride and pyridine.[1][6] Proper thermal management is critical to control the reaction.[1]

Synthesis Workflow

The general workflow for the laboratory preparation of this compound involves the controlled addition of anhydrous hydrogen fluoride to cooled pyridine.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Preparation of Pyridinium Polyhydrogen Fluoride

This protocol is adapted from a procedure published in Organic Syntheses.[9]

Materials:

-

Pyridine (0.475 mole, 37.5 g)

-

Anhydrous Hydrogen Fluoride (4.37 moles, 87.5 g)

-

250-mL polyolefin bottle with a cap, gas-inlet tube, and drying tube

-

Acetone-dry ice bath

Procedure:

-

A tared 250-mL polyolefin bottle is equipped with a polyolefin gas-inlet and drying tube, which are sealed through holes in the cap with Teflon tape.[9]

-

The bottle is charged with 37.5 g (0.475 mole) of pyridine and cooled in an acetone-dry ice bath until the pyridine solidifies.[9]

-

Anhydrous hydrogen fluoride (87.5 g, 4.37 moles) is carefully condensed from a cylinder into the cooled bottle through the gas-inlet tube. The amount added is determined by weighing the bottle.[9]

-

Caution: The dissolution is an extremely exothermic process.[9] After the HF has been added and cooled, the bottle is cautiously swirled, maintaining cooling in the bath, until the solid pyridine dissolves completely to form the liquid reagent.[9] A modified procedure suggests keeping the pyridine just above its freezing point (ca. -40°C) and slowly condensing the HF while stirring to maintain a liquid phase throughout the addition.[9]

Mechanism of Action

This compound functions as a convenient and effective nucleophilic fluorinating agent.[3] The complex is not a simple salt but a hydrogen-bonded entity where the HF molecule is strongly polarized by the pyridine.[1] This interaction is key to its function. The general mechanism involves the protonation of the substrate by the acidic HF component, generating a carbocation or a protonated leaving group, which is then attacked by the fluoride ion.[7]

General Mechanism: Fluorination of an Alcohol

The conversion of alcohols to alkyl fluorides demonstrates the typical mechanism. The alcohol's hydroxyl group is first protonated, forming a good leaving group (water), followed by a nucleophilic attack by the fluoride ion.

Caption: General mechanism for the fluorination of an alcohol.

Applications in Organic Synthesis

This compound is employed in a wide array of fluorination reactions.[9][10]

Conversion of Alcohols to Alkyl Fluorides

This is a convenient method for preparing secondary and tertiary alkyl fluorides, with yields often ranging from 70-90%.[9]

| Starting Alcohol | Product | Yield (%) | Reference |

| 1-Adamantanol | 1-Fluoroadamantane | 89-92 | [9] |

| tert-Butyl alcohol | tert-Butyl fluoride | 80 | [9] |

| Cyclohexanol | Fluorocyclohexane | 70 | [9] |

Hydrofluorination of Unsaturated Systems

The reagent is widely used for the hydrofluorination of alkenes, alkynes, and cyclopropanes, typically following Markovnikov's rule.[1][9]

| Starting Alkene | Product | Yield (%) | Reference |

| 1-Octene | 2-Fluorooctane | 65 | [9] |

| Cyclohexene | Fluorocyclohexane | 75 | [9] |

| Styrene | 1-Fluoro-1-phenylethane | 70 | [9] |

Other Key Applications

-

Deprotection: It is highly effective for the deprotection of silyl (B83357) ethers, offering high selectivity under mild conditions.[1] It is also used as a deprotecting reagent in peptide chemistry.[4][9][10]

-

Ring-Opening Reactions: It is used to open epoxides and aziridines to form fluoroalcohols and fluoroamines, respectively.[7][11]

-

Diazotization-Fluorination: It is effective for the synthesis of aryl fluorides from primary aromatic amines via an in-situ Balz-Schiemann type reaction.[1][12]

-

Halofluorination: In combination with a halogen source, it can be used for the halofluorination of alkenes.[9][10]

Safety and Handling

This compound is a corrosive and acutely toxic substance that requires stringent safety measures.[13][14][15] It can cause severe burns to the skin, eyes, and respiratory tract.[13]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., neoprene or nitrile), chemical splash goggles, a face shield, and a lab coat.[14][15] For certain operations, a respirator may be necessary.[14]

-

Handling: Avoid all personal contact, including inhalation of vapors.[13] Use non-sparking tools and prevent fire caused by electrostatic discharge.[16] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[16]

-

Spills: In case of a spill, evacuate the area.[16] Neutralize and absorb the spill with a suitable material like Chemizorb® HF or sodium bicarbonate. Do not use water to clean up spills, as the reaction can be violent.[13][15]

-

First Aid:

-

Skin Contact: Immediately flush with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]

-

Inhalation: Remove the victim to fresh air and keep at rest. Seek immediate medical attention.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately.[14][15]

-

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[13] Neutralize waste carefully before disposal.

References

- 1. This compound | Fluorination Reagent | RUO [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Olah reagent - Wikipedia [en.wikipedia.org]

- 4. Olah's Reagent [drugfuture.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 32001-55-1 [chemicalbook.com]

- 7. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 8. chembk.com [chembk.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

Olah's Reagent: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Olah's reagent, a pyridinium (B92312) poly(hydrogen fluoride) complex, widely utilized as a versatile and convenient fluorinating agent in organic synthesis. This document details its chemical and physical properties, structure, preparation, and key applications, with a focus on experimental methodologies.

Core Chemical and Physical Properties

Olah's reagent is a stabilized, liquid form of hydrogen fluoride (B91410), which is significantly less volatile and easier to handle than anhydrous hydrogen fluoride. Its properties are summarized in the table below.

| Property | Value | Citation(s) |

| Chemical Name | Pyridinium poly(hydrogen fluoride) | |

| Synonyms | PPHF, HF-Pyridine, Olah's reagent | |

| CAS Number | 62778-11-4 | |

| Molecular Formula | (C₅H₅N)x(HF)y | |

| Typical Composition | ~70% Hydrogen Fluoride (HF), ~30% Pyridine (B92270) (w/w) | |

| Appearance | Colorless to pale yellow liquid | |

| Stability | Stable up to ~55 °C | |

| Reactivity | Nucleophilic fluorinating agent | |

| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂) and ethers |

Structure and Composition

Olah's reagent is a complex formed between pyridine and hydrogen fluoride. It is not a simple salt but rather a mixture of species in equilibrium, primarily consisting of pyridinium cations (C₅H₅NH⁺) and poly(hydrogen fluoride) anions (e.g., F(HF)n⁻). The high concentration of hydrogen fluoride allows for the formation of these extended polyatomic anions through strong hydrogen bonding. This complexation is what moderates the volatility and reactivity of HF, making it a more manageable reagent.

Experimental Protocols

Safety Note: Olah's reagent is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Plastic labware (e.g., polyethylene (B3416737), Teflon) should be used, as the reagent reacts with glass.

Preparation of Olah's Reagent (Pyridinium Poly(hydrogen fluoride))

A typical laboratory preparation involves the careful condensation of anhydrous hydrogen fluoride into pyridine at low temperatures.

Materials:

-

Anhydrous hydrogen fluoride

-

Anhydrous pyridine

-

Polyethylene or Teflon reaction vessel equipped with a magnetic stirrer and a cooling bath (e.g., dry ice/acetone).

Procedure:

-

Cool the reaction vessel containing anhydrous pyridine to -78 °C using a dry ice/acetone bath.

-

Slowly and carefully condense anhydrous hydrogen fluoride gas into the cooled, stirred pyridine. The addition is highly exothermic and must be controlled.

-

Continue the addition until the desired weight ratio of approximately 70:30 (HF:pyridine) is achieved.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature with continuous stirring.

-

The resulting liquid is Olah's reagent and can be stored in a tightly sealed polyethylene bottle.

Hydrofluorination of Alkenes

Olah's reagent readily adds across double bonds to form fluoroalkanes, generally following Markovnikov's rule.

General Procedure for Hydrofluorination of an Alkene:

-

In a polyethylene flask, dissolve the alkene in a suitable solvent such as dichloromethane (B109758) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Olah's reagent (typically 1.5-2.0 equivalents) to the stirred solution.

-

Allow the reaction to stir at 0 °C for a specified time (e.g., 1-4 hours) or until TLC analysis indicates the consumption of the starting material.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until gas evolution ceases.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo to yield the crude product, which can be further purified by distillation or chromatography.

General workflow for the hydrofluorination of an alkene using Olah's reagent.

Conversion of Alcohols to Alkyl Fluorides

Secondary and tertiary alcohols can be efficiently converted to their corresponding fluorides.

Procedure for the Preparation of 1-Fluoroadamantane from 1-Adamantanol:

-

In a 100 mL polyethylene bottle equipped with a magnetic stirrer, add 5.0 g (0.033 mol) of 1-adamantanol.

-

Add 50 mL of pyridinium poly(hydrogen fluoride) to the bottle.

-

Stir the resulting solution for 3 hours at ambient temperature.

-

After 3 hours, add 150 mL of petroleum ether and continue stirring for an additional 15 minutes.

-

Transfer the two-phase mixture to a polyolefin separatory funnel.

-

Separate and discard the lower (reagent) layer.

-

Wash the organic layer successively with 50 mL of water, 50 mL of a saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield

Pyridine Hydrofluoride: A Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyridine (B92270) hydrofluoride, a versatile and widely used reagent in synthetic chemistry, particularly for the introduction of fluorine into organic molecules. This document covers its fundamental properties, detailed experimental protocols for its preparation and use, and visual representations of key reaction mechanisms and workflows.

Core Properties of Pyridine Hydrofluoride

This compound is a complex of pyridine and hydrogen fluoride (B91410). It is a more convenient and less hazardous alternative to gaseous hydrogen fluoride for many fluorination reactions. It is commercially available, often under the name Olah's Reagent, typically as a solution of approximately 70% hydrogen fluoride and 30% pyridine.[1][2] Different ratios of pyridine to hydrogen fluoride may be associated with different CAS numbers.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N·(HF)x | [3] |

| Molecular Weight (1:1 complex) | 99.11 g/mol | |

| CAS Number (1:1 complex) | 32001-55-1 | |

| CAS Number (Polymer complex) | 62778-11-4 | |

| Appearance | Colorless to yellow liquid | [3] |

| Density | ~1.1 g/mL at 20 °C |

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic fluorinating agent.[1] It is extensively used in the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. Key applications include:

-

Fluorination of Alcohols: Conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[1]

-

Hydrofluorination of Alkenes and Alkynes: Addition of hydrogen and fluorine across double and triple bonds.[3]

-

Ring-opening of Epoxides: To produce fluorohydrins.

-

Synthesis of Fluoro-steroids: Introduction of fluorine at specific positions in steroid scaffolds.[4]

-

Deprotection in Peptide Synthesis: Used as a deprotecting agent.

Experimental Protocols

Due to the hazardous nature of hydrogen fluoride, all manipulations involving this compound should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, including a full-face shield and acid-resistant gloves.[5] Reactions are typically carried out in polyolefin or Teflon vessels, as hydrogen fluoride attacks glass.[5]

Preparation of Pyridinium (B92312) Poly(hydrogen fluoride)

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

Pyridine (distilled from potassium hydroxide)

-

Anhydrous hydrogen fluoride

-

250-mL polyolefin bottle with a cap adapted for a gas inlet and drying tube

-

Acetone-dry ice bath

Procedure:

-

A tared 250-mL polyolefin bottle is charged with 37.5 g (0.475 mole) of pyridine and cooled in an acetone-dry ice bath until the pyridine solidifies.[5]

-

Anhydrous hydrogen fluoride (87.5 g, 4.37 moles) is carefully condensed into the bottle from a cylinder through the gas inlet tube.[5] The amount of HF is determined by weighing the bottle.

-

With continued cooling, the bottle is cautiously swirled until the solid pyridine dissolves. This process is highly exothermic and must be controlled to prevent a violent reaction.[5]

-

Once the solid has dissolved, the solution can be allowed to warm to room temperature.

Synthesis of 1-Fluoroadamantane from 1-Adamantanol (B105290)

This protocol demonstrates a typical application of this compound for the fluorination of a tertiary alcohol and is adapted from Organic Syntheses.[5]

Materials:

-

1-Adamantanol

-

Pyridinium poly(hydrogen fluoride) (prepared as above)

-

Petroleum ether

-

Saturated sodium hydrogen carbonate solution

-

Magnesium sulfate

-

250-mL polyolefin bottle with a Teflon-coated magnetic stirring bar

-

250-mL polyolefin separatory funnel

Procedure:

-

A 250-mL polyolefin bottle is charged with 5.0 g (0.033 mole) of 1-adamantanol and 50 mL of pyridinium poly(hydrogen fluoride).[5]

-

The solution is stirred at ambient temperature for 3 hours.[5]

-

After 3 hours, 150 mL of petroleum ether is added, and stirring is continued for another 15 minutes.[5]

-

The resulting two-phase solution is transferred to a polyolefin separatory funnel, and the lower (inorganic) layer is discarded.[5]

-

The organic layer is washed successively with 50 mL of water, 50 mL of a saturated sodium hydrogen carbonate solution, and 50 mL of water.[5]

-

The organic layer is then dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[5]

Visualizing Reaction Mechanisms and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for a fluorination reaction using this compound.

Mechanism of Alcohol Fluorination

The fluorination of an alcohol with this compound proceeds through the protonation of the hydroxyl group, followed by nucleophilic attack of the fluoride ion.

Mechanism of Alkene Hydrofluorination

The hydrofluorination of an alkene follows an electrophilic addition mechanism, typically adhering to Markovnikov's rule where the fluorine atom adds to the more substituted carbon.[3]

References

- 1. Olah reagent - Wikipedia [en.wikipedia.org]

- 2. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 3. This compound | Fluorination Reagent | RUO [benchchem.com]

- 4. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

The Pivotal Role of Pyridine in the HF-Pyridine Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydrogen fluoride-pyridine complex, often referred to as Olah's Reagent, is a versatile and widely utilized fluorinating agent in organic synthesis. Its unique properties, stemming from the interaction between hydrogen fluoride (B91410) (HF) and pyridine (B92270), make it a safer and more manageable alternative to anhydrous hydrogen fluoride. This guide provides a comprehensive technical overview of the HF-pyridine complex, focusing on the fundamental role of pyridine in modulating its reactivity and handling characteristics. We will delve into its structural properties, applications in fluorination reactions, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Core Properties and the Function of Pyridine

Anhydrous hydrogen fluoride is a highly corrosive and volatile liquid with a low boiling point (19.5 °C), making it hazardous and challenging to handle in a standard laboratory setting. Pyridine, a weak base, forms a stable complex with HF through a strong hydrogen bond. This complexation significantly reduces the volatility of HF, rendering it a more convenient and safer reagent for a wide range of chemical transformations.

The most common formulation is a mixture of approximately 70% hydrogen fluoride and 30% pyridine by weight. In this complex, pyridine serves several crucial functions:

-

HF Carrier and Stabilizer: Pyridine acts as a carrier for HF, forming pyridinium (B92312) poly(hydrogen fluoride) salts. This interaction tames the hazardous nature of anhydrous HF, making it easier to store, transport, and handle.

-

Nucleophilicity and Acidity Moderator: The formation of the complex moderates the extreme acidity of free HF. While still a potent fluorinating agent, the reduced acidity can prevent unwanted side reactions and decomposition of sensitive substrates. The pyridine can also influence the nucleophilicity of the fluoride species in solution.

-

Solubilizing Agent: The HF-pyridine complex is a liquid at room temperature and is soluble in many organic solvents, facilitating its use in a variety of reaction conditions.

Structural and Spectroscopic Data

The interaction between HF and pyridine leads to the formation of various species in equilibrium, primarily the pyridinium ion (C₅H₅NH⁺) and poly(hydrogen fluoride) anions, such as [F(HF)n]⁻. The exact composition can vary with the ratio of HF to pyridine.

Table 1: Physical and Spectroscopic Properties of HF-Pyridine Complex

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Typical Composition | ~70% HF, ~30% Pyridine (w/w) |

| Density | ~1.1 g/mL at 20 °C |

| Boiling Point | 50 °C at 1 mmHg |

| ¹⁹F NMR Chemical Shift | Varies depending on composition and solvent |

Table 2: Structural Data of Pyridine

| Bond/Angle | Bond Length (Å) / Angle (°) |

| C-N Bond Length | 1.340 |

| C-C Bond Length | 1.390 - 1.400 |

| C-N-C Angle | 116.7 |

| C-C-N Angle | 124 |

| C-C-C Angle | 118.1 - 118.6 |

Note: The structural data for the HF-pyridine complex itself is complex due to the presence of multiple species in equilibrium. The data for pyridine is provided as a reference.

Applications in Organic Synthesis: A Focus on Fluorination

The HF-pyridine complex is a cornerstone reagent for the introduction of fluorine into organic molecules. Its applications are extensive and critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Hydrofluorination of Alkenes and Alkynes

The complex readily adds across double and triple bonds to furnish fluoroalkanes and fluoroalkenes, respectively. The reaction typically proceeds via an electrophilic addition mechanism.

Conversion of Alcohols to Alkyl Fluorides

A primary application of the HF-pyridine complex is the conversion of alcohols to the corresponding alkyl fluorides. This reaction is particularly effective for tertiary and secondary alcohols and generally proceeds through an Sₙ1 or Sₙ2 mechanism, depending on the substrate.

Other Fluorination Reactions

The versatility of the HF-pyridine complex extends to other fluorination reactions, including:

-

Halofluorination of alkenes in the presence of a halogen source.

-

Ring-opening of epoxides to yield fluorohydrins.

-

Fluorination of diazo compounds.

Experimental Protocols

To illustrate the practical application of the HF-pyridine complex, a detailed experimental protocol for the synthesis of 1-fluoroadamantane (B1266609) from 1-adamantanol (B105290) is provided below.

Synthesis of 1-Fluoroadamantane

Materials:

-

1-Adamantanol

-

HF-Pyridine complex (~70% HF)

-

Petroleum ether

-

Water

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Polyolefin bottle (e.g., polyethylene (B3416737) or polypropylene)

-

Teflon-coated magnetic stir bar

-

Polyolefin separatory funnel

Procedure:

-

In a 250-mL polyolefin bottle equipped with a Teflon-coated magnetic stir bar, add 1-adamantanol (5.0 g, 0.033 mol).

-

Carefully add 50 mL of the HF-pyridine complex to the bottle.

-

Seal the bottle and stir the mixture at room temperature for 3 hours.

-

After 3 hours, add 150 mL of petroleum ether to the reaction mixture and continue stirring for an additional 15 minutes.

-

Transfer the two-phase solution to a polyolefin separatory funnel.

-

Carefully separate the layers and discard the lower (inorganic) layer. Caution: The inorganic layer contains HF.

-

Wash the organic layer successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield 1-fluoroadamantane.

Quenching and Work-up:

Reactions involving the HF-pyridine complex must be quenched carefully. A common method is to pour the reaction mixture slowly onto a mixture of ice and a base, such as sodium bicarbonate or calcium carbonate, to neutralize the excess HF. The work-up should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Formation of the HF-Pyridine complex through hydrogen bonding.

Caption: A generalized experimental workflow for fluorination reactions using the HF-Pyridine complex.

Caption: Simplified Sₙ1 pathway for the fluorination of a tertiary alcohol with HF-Pyridine.

Safety and Handling

The HF-pyridine complex, while safer than anhydrous HF, is still a corrosive and toxic substance. All manipulations should be carried out in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

-

Gloves: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene). It is recommended to wear two pairs of gloves.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Body Protection: Ensure full-body coverage with appropriate clothing.

Emergency Procedures:

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and apply calcium gluconate gel. Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Disposal:

All waste containing the HF-pyridine complex must be neutralized before disposal and handled in accordance with institutional and local regulations for hazardous waste.

Conclusion

The HF-pyridine complex is an indispensable tool in modern organic synthesis, primarily due to the crucial role of pyridine in taming the hazardous properties of hydrogen fluoride. Its ability to act as a stable, manageable, and effective fluorinating agent has significantly contributed to advancements in medicinal chemistry and materials science. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures is paramount for its effective and responsible use in the laboratory.

Pyridine Hydrofluoride: A Technical Guide to Stability and Storage for Researchers and Drug Development Professionals

Introduction

Pyridine (B92270) hydrofluoride, often referred to as Olah's Reagent or pyridinium (B92312) poly(hydrogen fluoride), is a widely utilized fluorinating agent in organic synthesis. Its manageable liquid form offers a safer and more convenient alternative to gaseous hydrogen fluoride (B91410).[1][2] In the realm of drug discovery and development, the introduction of fluorine atoms into molecular scaffolds can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability, bioavailability, and binding affinity.[3][4][5][6] Pyridine hydrofluoride serves as a important reagent in the synthesis of these crucial fluorinated compounds.[1][3][7]

This technical guide provides an in-depth overview of the stability and optimal storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates available data, outlines experimental considerations for stability assessment, and illustrates its role in the synthesis of bioactive molecules.

Physicochemical Properties and Stability Profile

This compound is a complex of pyridine and hydrogen fluoride, typically in a ~30:70 weight ratio. It is a colorless to pale yellow or light brown liquid that is sensitive to moisture.[1][8] While generally stable, its stability is influenced by temperature, moisture, and contact with incompatible materials.

1.1. General Stability

This compound is considered stable up to approximately 50-55°C.[7][9] Above this temperature, it can begin to decompose, potentially leading to a pressure buildup and violent rupture of the container.[10] The compound is hygroscopic and reacts violently with water, which can generate heat.[11] Therefore, protection from moisture is critical for maintaining its integrity and ensuring safety.

1.2. Incompatible Materials

Contact with a wide range of materials can lead to degradation of this compound or hazardous reactions. It is corrosive to most metals, glass, and other siliceous materials.[12] A comprehensive list of incompatible materials is provided in the table below.

Table 1: Incompatible Materials with this compound

| Category | Incompatible Materials |

| Metals | Most metals, alkali metals |

| Acids & Bases | Strong acids, strong bases |

| Oxidizing Agents | Strong oxidizing agents |

| Other | Water, glass, siliceous materials |

Source:[11]

1.3. Decomposition Products

Upon thermal decomposition, this compound can release a variety of hazardous gases and vapors, including:

-

Hydrogen fluoride

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

Source:[10]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintain the quality of this compound and to ensure the safety of laboratory personnel.

2.1. Storage Conditions

To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is typically refrigerated, with specific ranges of -20°C or -25 to -10°C often cited. It is crucial to store it in its original, tightly sealed container to prevent moisture ingress and potential contamination. Containers should be protected from physical damage and stored away from incompatible materials.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation |

| Temperature | Refrigerated (-20°C or -25 to -10°C) |

| Atmosphere | Dry, well-ventilated area |

| Container | Original, tightly sealed, chemically resistant (e.g., polyethylene) |

| Proximity | Away from incompatible materials |

Source:

2.2. Handling Precautions

Due to its corrosive and toxic nature, strict safety protocols must be followed when handling this compound. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols for Stability Assessment

3.1. Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a substance and identifying potential degradation products.[13][14] These studies involve subjecting the material to stress conditions that are more severe than accelerated stability testing.

3.1.1. Experimental Workflow for Forced Degradation

Caption: A logical workflow for conducting a forced degradation study on this compound.

3.2. Analytical Methods for Stability Assessment

The development of a stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and detecting its degradation products. Suitable analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection can be used to separate and quantify pyridine-containing species.

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to analyze for volatile degradation products.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide structural information on the parent compound and its degradants.

Role in Drug Development and Signaling Pathways

This compound is not known to be directly involved in cellular signaling pathways. Its critical role in drug development is as a key reagent for the synthesis of fluorinated organic molecules.[1][3][7] The introduction of fluorine can profoundly impact a molecule's biological activity, often leading to enhanced potency and selectivity, which in turn affects its interaction with biological targets and signaling pathways.[4][5][6]

Caption: The role of this compound in the synthesis of fluorinated drug candidates that modulate biological signaling pathways.

Conclusion

This compound is an indispensable reagent in modern medicinal chemistry for the synthesis of fluorinated drug candidates. Its stability is well-maintained under recommended storage conditions of refrigeration in a dry, inert environment. A thorough understanding of its reactivity, particularly its incompatibility with moisture and various materials, is crucial for safe handling and to preserve its quality. While specific quantitative stability data is limited in publicly accessible literature, a systematic approach to stability assessment using forced degradation studies can provide valuable insights into its degradation pathways and help establish a suitable shelf-life for research and development purposes. The careful application of this reagent will continue to empower the development of novel therapeutics with enhanced pharmacological profiles.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | Fluorination Reagent | RUO [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. innospk.com [innospk.com]

- 8. This compound | 32001-55-1 [chemicalbook.com]

- 9. Olah's Reagent [drugfuture.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Hydrogen fluoride pyridine complex, ca 70% HF, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. longdom.org [longdom.org]

- 14. biomedres.us [biomedres.us]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of Pyridine Hydrofluoride: A Technical Guide for Researchers

An in-depth exploration of the theoretical underpinnings of pyridine (B92270) hydrofluoride's reactivity, tailored for researchers, scientists, and professionals in drug development. This guide synthesizes key computational and experimental findings to provide a comprehensive understanding of this versatile fluorinating agent.

Pyridine hydrofluoride, often referred to as Olah's reagent, is a widely utilized fluorinating agent in organic synthesis, valued for its efficacy and more manageable handling compared to anhydrous hydrogen fluoride (B91410). Comprising a complex of pyridine and hydrogen fluoride, typically in a 70:30 weight ratio, its reactivity is a nuanced interplay of acidity, hydrogen bonding, and the nature of the reactive species in solution.[1] This technical guide delves into the theoretical studies that elucidate the mechanisms of reactions mediated by this compound, providing quantitative data and detailed experimental and computational protocols to support further research and application.

The Nature of the Reagent: A Complex Equilibrium

Theoretical and experimental studies have revealed that this compound is not a simple salt but rather a complex equilibrium of various species. The interaction between pyridine and hydrogen fluoride leads to the formation of pyridinium (B92312) cations and fluoride anions, which are further solvated by additional HF molecules to form poly(hydrogen fluoride) anions of the type [F(HF)n]⁻.[2]

A combined experimental and theoretical investigation has provided valuable insights into the composition and properties of nHF-base systems.[2] The acidity of these mixtures, a critical factor in their reactivity, has been quantified, with the pKa of pyridinium fluoride in dichloromethane (B109758) measured at 5.21.[2]

Key Reactive Species and Their Role

Computational studies suggest that the reactivity of this compound is dictated by the specific composition of the reagent and the nature of the substrate. The key reactive species are believed to be the pyridinium ion (PyH⁺), fluoride ion (F⁻), and hydrogen fluoride (HF) molecules, all existing in a dynamic equilibrium. The pyridinium ion can act as a proton donor, activating substrates towards nucleophilic attack. The fluoride ion, stabilized and delivered by the hydrogen-bonded network, serves as the nucleophile.[2]

The following diagram illustrates the equilibrium present in this compound solutions:

Caption: Equilibrium of species in this compound.

Reaction Mechanisms: A Theoretical Perspective

While extensive experimental data exists on the applications of this compound, detailed theoretical studies on its reaction mechanisms are less common. However, insights can be gleaned from computational investigations of similar fluorinating agents and related reactions. The primary mechanisms involve electrophilic addition to unsaturated bonds and nucleophilic substitution reactions.

Hydrofluorination of Alkenes

The hydrofluorination of alkenes is a cornerstone application of this compound.[3] The generally accepted mechanism proceeds via an electrophilic addition. Theoretical studies on related systems suggest a stepwise mechanism involving the formation of a carbocation intermediate.

The reaction pathway can be visualized as follows:

Caption: Proposed mechanism for alkene hydrofluorination.

Ring-Opening of Epoxides

This compound is also effective in the ring-opening of epoxides to form fluorohydrins.[4] The mechanism of this reaction is highly dependent on the structure of the epoxide and the acidity of the medium, with the potential for both SN1 and SN2 pathways.[2] For sterically unhindered epoxides, an SN2-like mechanism is often proposed, while for substrates that can form stable carbocations, an SN1-like pathway may be favored.

A generalized workflow for epoxide ring-opening is depicted below:

Caption: Generalized workflow for epoxide ring-opening.

Quantitative Data from Theoretical and Experimental Studies

While specific computational data for this compound-mediated reactions is sparse in the literature, related studies on other HF-base systems provide valuable benchmarks. The following table summarizes key parameters from experimental and theoretical investigations relevant to the reactivity of this compound.

| Parameter | Value | Method | Reference |

| pKa of Pyridinium Fluoride (in CH2Cl2) | 5.21 | Experimental | [2] |

| HF Concentration in 3HF·py (mol/L) | ~24 | Experimental (NMR) | [2] |

| Fluoride Ion Concentration in 3HF·py (mol/L) | ~4 | Experimental (Electrochemical) | [2] |

Experimental and Computational Protocols

To facilitate further research, this section outlines typical protocols for both experimental and computational studies of this compound reactivity.

Experimental Protocol: Hydrofluorination of an Alkene

A representative experimental procedure for the hydrofluorination of an alkene using this compound is as follows:

-

Reagent Preparation: this compound (70% HF by weight) is either purchased commercially or prepared by the slow addition of anhydrous hydrogen fluoride to pyridine in a suitable fluoropolymer vessel at low temperature.[5]

-

Reaction Setup: The alkene substrate is dissolved in a suitable solvent (e.g., dichloromethane or chloroform) in a fluoropolymer reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: this compound is added dropwise to the stirred solution of the alkene at a controlled temperature (often starting at low temperatures, such as 0 °C or -78 °C, and slowly warming to room temperature).

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a stirred aqueous solution of a base (e.g., sodium bicarbonate or potassium carbonate). The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Computational Protocol: DFT Study of a Reaction Mechanism

A typical computational protocol for investigating the reaction mechanism of a this compound-mediated reaction using Density Functional Theory (DFT) would involve the following steps:

-

Model System: A simplified model system is chosen, for example, the reaction of ethylene (B1197577) with a small cluster of pyridine and HF molecules (e.g., Py·(HF)n) to represent the reagent.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.

-

Level of Theory: A suitable level of theory is selected. This typically involves a hybrid DFT functional, such as B3LYP or M06-2X, which have been shown to provide a good balance of accuracy and computational cost for organic reactions.

-

Basis Set: A reasonably large basis set, such as 6-311+G(d,p) or a larger augmented correlation-consistent basis set (e.g., aug-cc-pVTZ), is employed to accurately describe the electronic structure of the system, particularly the diffuse nature of the fluoride anion.

-

Solvent Model: To account for the solvent effects, an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, is often used with the appropriate solvent (e.g., dichloromethane).

-

Geometry Optimization: The geometries of the reactants, products, intermediates, and transition states are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by performing a potential energy surface scan along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.

-

Energy Profile: The relative energies of all stationary points are calculated to construct the reaction energy profile, from which activation energies and reaction energies can be determined.

Conclusion and Future Directions

Theoretical studies, in conjunction with experimental work, are crucial for a deeper understanding of the reactivity of this compound. While the fundamental principles of its action are generally understood, there remains a significant opportunity for more detailed computational investigations into the specific mechanisms of its various reactions. Future theoretical work could focus on:

-

Explicit Solvent Models: Employing explicit solvent molecules in the computational model to better capture the hydrogen-bonding network and its influence on reactivity.

-

Dynamics Simulations: Using ab initio molecular dynamics (AIMD) to explore the dynamic nature of the pyridine-HF complexes and the reaction pathways.

-

Catalytic Systems: Investigating the role of catalysts in modulating the reactivity and selectivity of this compound.

By continuing to bridge the gap between theoretical predictions and experimental observations, the scientific community can further unlock the potential of this important fluorinating agent in the development of novel pharmaceuticals and materials.

References

- 1. DFT/TD-DFT study to decipher the fluoride induced ring opening process of spiropyran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of Pyridine Hydrofluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for pyridine (B92270) hydrofluoride, a versatile reagent in organic synthesis. The document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and logical workflows for data interpretation.

Introduction

Pyridine hydrofluoride, often referred to as Olah's reagent, is a complex of pyridine and hydrogen fluoride (B91410). It is widely used as a stable and convenient source of fluoride ions in various chemical transformations, including fluorination reactions and the cleavage of silyl (B83357) ethers. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and mechanistic studies. This guide offers a detailed analysis of the NMR, IR, and MS data of the pyridinium (B92312) cation, the core component of this compound.

Spectral Data Analysis

The spectral data presented here pertains to the pyridinium cation (C₅H₅NH⁺), the protonated form of pyridine, which is the key species in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the expected chemical shifts for the pyridinium cation.

Table 1: ¹H NMR Spectral Data of Pyridinium Cation

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 (ortho) | ~8.8 | Doublet | ~5-6 |

| H-4 (para) | ~8.5 | Triplet | ~7-8 |

| H-3, H-5 (meta) | ~8.0 | Triplet | ~6-7 |

| N-H | Variable | Broad Singlet | - |

Note: Chemical shifts are referenced to a standard and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of Pyridinium Cation

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 (ortho) | ~148 |

| C-4 (para) | ~145 |

| C-3, C-5 (meta) | ~128 |

Note: Chemical shifts are referenced to a standard and can vary depending on the solvent and concentration.

Table 3: ¹⁹F NMR Spectral Data of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | Highly variable | Broad Singlet |

Note: The ¹⁹F chemical shift is highly dependent on the concentration, temperature, and the specific composition of the this compound complex (e.g., (HF)n·Py). It is often observed as a broad signal due to exchange processes.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule. The IR spectrum of this compound is characterized by the absorption bands of the pyridinium cation.

Table 4: Key IR Absorption Bands of Pyridinium Cation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3250-3000 | N-H stretch | Strong, Broad |

| 3100-3000 | Aromatic C-H stretch | Medium |

| ~1630 | C=C/C=N ring stretch | Strong |

| ~1540 | C=C/C=N ring stretch | Strong |

| ~1480 | C=C/C=N ring stretch | Strong |

| ~750 | C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound typically shows the mass of the pyridinium cation, as the hydrofluoride portion is not observed as a stable entity under common MS conditions.

Table 5: Mass Spectrometry Data of Pyridinium Cation

| m/z | Ion |

| 80.06 | [C₅H₅NH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy

Sample Preparation: Due to the corrosive nature of this compound, NMR experiments should be conducted in plastic NMR tubes (e.g., FEP or Teflon). A concentration of 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃, chloroform-d).

Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or higher is suitable for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Acquisition Parameters (General):

-

¹H NMR: Pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

¹³C NMR: Pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. Proton decoupling is typically applied.

-

¹⁹F NMR: Pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds. Proton decoupling may be applied.

FTIR Spectroscopy

Sample Preparation: Given the hygroscopic and corrosive nature of this compound, sample preparation should be performed in a dry environment (e.g., a glovebox).

-

Neat Liquid: A thin film of the liquid sample can be placed between two plates of a material resistant to HF, such as silver chloride (AgCl) or diamond.

-

Attenuated Total Reflectance (ATR): A small drop of the sample can be directly placed on the diamond crystal of an ATR accessory. This is often the preferred method due to minimal sample preparation.

Instrumentation: A standard FTIR spectrometer equipped with a DTGS or MCT detector is used.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or sample holder is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: Electrospray ionization (ESI) is a suitable technique for observing the pyridinium cation.

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Drying Gas: Nitrogen gas is used to desolvate the ions.

-

Mass Range: Scanned over a range that includes the expected m/z of the pyridinium cation (m/z 80).

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflows for the spectral analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The logical workflows offer a systematic approach to the analysis and interpretation of the spectral data, aiding in the reliable identification and characterization of this important fluorinating agent.

An In-depth Technical Guide to Safety Precautions for Preparing and Handling Pyridine Hydrofluoride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Pyridine (B92270) hydrofluoride (HF-pyridine), also known as Olah's Reagent, is a widely used fluorinating agent in organic synthesis.[1][2][3] While indispensable for many chemical transformations, its use presents extreme health and safety risks due to its composition of hydrogen fluoride (B91410) and pyridine.[1][4][5] This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required for the safe use of pyridine hydrofluoride in a laboratory setting. Adherence to these guidelines is critical to mitigate the severe hazards associated with this reagent.

Understanding the Hazards

This compound is a corrosive and highly toxic substance that can cause severe burns, systemic toxicity, and even death upon exposure.[1][4] It is fatal if swallowed, inhaled, or absorbed through the skin.[2][6] The primary hazards stem from the hydrogen fluoride component, which can penetrate tissues, causing deep, painful burns and decalcification of bones.[1][4] Symptoms of exposure may be delayed, yet the damage can be severe and progressive.[7] The pyridine component is also toxic and can cause liver, kidney, and neurological damage.[5][8]

Hazard Classifications: [3]

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Corrosion

-

Serious Eye Damage

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Double gloving is required. An inner layer of butyl or Viton™ gloves and an outer layer of thick neoprene or nitrile gloves (at least 5 MIL).[9] | Provides robust protection against HF penetration. Latex gloves are not suitable.[10] |

| Eye and Face Protection | Chemical safety goggles and a full-face shield are essential.[10][11] | Protects against splashes and vapors which can cause severe eye damage.[1] |

| Body Protection | A chemical-resistant apron and a lab coat should be worn. Acid-resistant sleeves are recommended for larger quantities.[10][12] | Protects the body from accidental spills and splashes. |

| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For emergencies or situations exceeding exposure limits, a NIOSH-approved full-facepiece airline respirator is necessary.[11][13] | Prevents inhalation of highly toxic and corrosive vapors.[4] |

Safe Handling and Storage

General Handling Procedures

-

Never work alone: A two-person team is required when handling HF-pyridine.[10]

-

Controlled Environment: All work must be performed in a designated chemical fume hood with the sash positioned as low as possible.[9][11]

-

Material Compatibility: Use only compatible materials such as Teflon®, polyethylene (B3416737), or other fluorinated plastics.[14] Avoid glass, metal, and other siliceous materials as HF attacks them.[1][4]

-

Incompatible Materials: Keep away from strong bases, acids, oxidizing agents, alkali metals, and water.[2][11]

-

Work Practice: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.[4]

Storage

-

Location: Store in a well-ventilated, cool, dry area, away from incompatible materials.[4][11] A designated corrosives cabinet is appropriate.

-

Temperature: Recommended storage temperature is -20°C.[3][7] Use an explosion-proof freezer.[2]

-

Containers: Store in the original, tightly sealed plastic container.[4][10] Secondary containment made of polyethylene is mandatory.[10][12]

Emergency Procedures

Immediate and decisive action is critical in the event of an emergency involving this compound.

Spill Response

Small Spill (<100ml) inside a chemical fume hood: [10]

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including heavy-duty gloves (e.g., butyl rubber).[12]

-

Contain the spill with an appropriate absorbent material like vermiculite. Do not use silica-based absorbents (e.g., sand) as this will generate toxic silicon tetrafluoride gas.[9]

-

Neutralize the spill by slowly adding a neutralizing agent such as sodium bicarbonate or calcium carbonate.[10][12]

-

Collect the neutralized material in a labeled, sealed plastic container for hazardous waste disposal.[12]

-

Decontaminate the area with a calcium carbonate solution, followed by a water wash.[12]

Large Spill (>100ml) or any spill outside a fume hood: [10]

-

Evacuate the laboratory immediately.[10]

-

If safe to do so, activate the emergency purge on the fume hood.[10]

-

Close the laboratory doors.

-

Call emergency services (911) and inform them of a this compound spill.[10]

-

If the spill is large or reacting with other materials, pull the fire alarm.[10]

First Aid for Exposure

Speed is of the essence in any HF exposure.

Skin Exposure: [10]

-

Immediately move the victim to an emergency shower or water source and flush the affected area with copious amounts of cool, running water for at least 5 minutes.[10]

-

While flushing, remove all contaminated clothing, shoes, and jewelry.[10]

-

Have someone call for emergency medical assistance and inform them of the hydrofluoric acid exposure.[10]

-

After flushing, apply a 2.5% calcium gluconate gel to the affected area. The victim should self-apply if possible to prevent cross-contamination. If assistance is needed, the helper must wear thick neoprene or nitrile gloves.[10]

-

Continuously massage the gel into the skin until medical help arrives.[10]

Eye Exposure:

-

Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1]

-

If available, use a specialized emergency eyewash solution for HF exposure.[15]

-

Seek immediate and specialized medical attention.[1]

Inhalation:

Ingestion:

-

Do NOT induce vomiting. [11]

-

If the person is conscious, have them drink large quantities of water or milk to dilute the acid.[7][15]

-

Administer chewable calcium carbonate tablets or milk of magnesia.[7]

Waste Disposal

-

Collect all this compound waste in clearly labeled, dedicated plastic containers.[10] Do not use glass or metal containers.[10]

-

The workup of reactions should include quenching excess HF-pyridine with a solution of potassium or calcium carbonate.[12] The resulting aqueous washes should be disposed of in a designated plastic aqueous waste container for reactions involving hydrogen fluoride.[12]

-

Contaminated solids, such as gloves and pipette tips, should be disposed of in a separate, labeled plastic container for solid hazardous waste.[12]

-

Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data

| Parameter | Value | Reference |

| Density | ~1.1 g/mL at 20 °C | [3] |

| ACGIH TLV (as F) | TWA: 2.5 mg/m³ | [11] |

| OSHA PEL (as F) | (Vacated) TWA: 2.5 mg/m³ | [11] |

| NIOSH IDLH (as F) | 250 mg/m³ | [11] |

Experimental Protocols

Protocol for a Typical Reaction Quench

-

Cool the reaction vessel in an ice bath (0 °C).

-

Slowly and carefully add a saturated aqueous solution of sodium bicarbonate or calcium carbonate to the reaction mixture with stirring.

-

Continue the addition until gas evolution ceases, indicating that the excess HF-pyridine has been neutralized.

-

Proceed with the standard aqueous workup, ensuring all aqueous layers are disposed of in the designated HF waste container.[12]

Protocol for Decontamination of Reusable Plasticware

-

Rinse the plasticware with an aqueous solution of calcium carbonate.[12]

-

Wash the plasticware with soap and water.[12]

-

Rinse with deionized water.

-

Rinse with a suitable organic solvent, such as acetone, and allow to air dry.[12]

Visual Diagrams

Caption: this compound Spill Response Workflow.

Caption: First Aid Protocol for Skin Exposure.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. Hydrogen fluoride pyridine HF-Pyridine [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. gov.uk [gov.uk]

- 6. merckmillipore.com [merckmillipore.com]

- 7. research.uga.edu [research.uga.edu]

- 8. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 9. bu.edu [bu.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. fishersci.com [fishersci.com]

- 12. sjsu.edu [sjsu.edu]

- 13. fishersci.com [fishersci.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. rtong.people.ust.hk [rtong.people.ust.hk]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pyridine Hydrofluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) hydrofluoride, often referred to as Olah's Reagent, is a versatile and widely utilized fluorinating agent in organic synthesis.[1] It is a complex of hydrogen fluoride (B91410) and pyridine, typically in a ratio of approximately 70% hydrogen fluoride to 30% pyridine by weight.[2][3][4] This composition makes it a more manageable and less volatile source of nucleophilic fluoride compared to anhydrous hydrogen fluoride, enhancing its utility and safety in a laboratory setting.[3][5][6] Its application is crucial in the synthesis of fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries due to their unique biological and chemical properties.[1][3][7] This guide provides an in-depth overview of the physical properties, appearance, and relevant experimental methodologies associated with pyridine hydrofluoride.

Physical and Chemical Properties

This compound is a colorless to light yellow or light brown liquid.[1][5][7] It is known for being moisture-sensitive and corrosive.[7][8][9] The compound is soluble in various organic solvents, including chloroform, dichloromethane, acetonitrile, diethyl ether, and tetrahydrofuran.[5][7]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Synonyms | Hydrogen Fluoride-Pyridine, HF-Pyridine, Olah's Reagent, PPHF, Pyridinium Poly(hydrogen fluoride) | [1][2][10] |

| Molecular Formula | C₅H₆FN | [1][5][8][11] |

| Molecular Weight | 99.11 g/mol | [8][11][12] |

| Appearance | Transparent, light yellow to light brown liquid | [1][5] |

| Melting Point | -41.6 °C | [1][13] |

| Boiling Point | 50 °C at 1 mmHg | [1][5][7][8][9] |

| Density | 1.1 g/mL at 20 °C | [1][2][7][8][14] |

| Flash Point | 50 °C at 1 mmHg | [1][5][13] |

| Solubility | Soluble in chloroform, CH₂Cl₂, MeCN, Et₂O, THF, toluene, sulfolane. Reacts with water. | [5][7][9][15] |

| CAS Number | 32001-55-1, 62778-11-4 | [1][7][8][11] |

Experimental Protocols

The following sections detail generalized methodologies for the determination of key physical properties of this compound and a protocol for its synthesis. These protocols are based on standard laboratory techniques and should be adapted with stringent safety precautions due to the corrosive and toxic nature of the reagent.

Synthesis of this compound

A common method for the preparation of this compound involves the controlled reaction of anhydrous hydrogen fluoride with pyridine.[5]

Materials:

-

Pyridine (distilled from potassium hydroxide)

-

Anhydrous hydrogen fluoride

-

Polyolefin bottle with a gas-inlet and drying tube

-

Acetone-dry ice bath

Procedure:

-

A tared polyolefin bottle, equipped with a gas-inlet and drying tube, is charged with a measured amount of pyridine.

-

The bottle is cooled in an acetone-dry ice bath until the pyridine solidifies.

-

Anhydrous hydrogen fluoride is then carefully condensed into the bottle through the gas-inlet tube. The amount of hydrogen fluoride is determined by weighing the bottle.

-

After the addition of hydrogen fluoride, the bottle is cautiously swirled while maintaining cooling to allow for the exothermic dissolution of the solidified pyridine. A safer, alternative approach involves cooling the pyridine to approximately -40°C (without freezing) and slowly condensing the hydrogen fluoride while stirring to maintain a liquid state throughout the preparation.[1]

Determination of Melting Point

The melting point of this compound, which is sub-ambient, can be determined using a cryostat or a low-temperature melting point apparatus.

Materials:

-

This compound sample

-

Capillary tube

-

Low-temperature melting point apparatus or cryostat

-

Digital thermometer

Procedure:

-

A small amount of the this compound is introduced into a capillary tube, which is then sealed.

-

The capillary tube is placed in the sample holder of the low-temperature melting point apparatus.

-

The apparatus is cooled to a temperature well below the expected melting point.

-

The temperature is then slowly increased (e.g., at a rate of 1-2 °C per minute) while the sample is observed through the magnified viewer.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal melts is recorded as the end of the melting range.

Determination of Boiling Point under Reduced Pressure

Given that this compound's boiling point is reported at 1 mmHg, a vacuum distillation setup is required for its determination.

Materials:

-

This compound sample

-

Micro-distillation apparatus (e.g., Hickman still)

-

Vacuum pump

-

Manometer

-

Heating mantle or oil bath

-

Digital thermometer

Procedure:

-

A small volume of this compound is placed in the distillation flask of the micro-distillation apparatus.

-

The apparatus is connected to a vacuum pump and a manometer to monitor the pressure.

-

The system is evacuated to the desired pressure (e.g., 1 mmHg).

-

The distillation flask is gently heated using a heating mantle or oil bath.

-

The temperature is slowly increased until the liquid begins to boil and a ring of refluxing condensate is observed on the thermometer bulb.

-

The temperature at which the liquid and vapor are in equilibrium (i.e., the stable temperature of the refluxing ring) is recorded as the boiling point at that specific pressure.

Determination of Density

The density of this compound can be determined by measuring the mass of a known volume of the liquid.

Materials:

-

This compound sample

-

Graduated cylinder or pycnometer

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

A specific volume of this compound is carefully transferred into the graduated cylinder or pycnometer.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

Visualizations

Synthesis Workflow